molecular formula C17H12F4N4O3S3 B2616065 2-{[2-(4-fluorobenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 478045-36-2

2-{[2-(4-fluorobenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2616065
CAS No.: 478045-36-2
M. Wt: 492.48
InChI Key: HNIRLBMQLSLDBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-fluorobenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-fluorobenzenesulfonamide: This intermediate is synthesized by reacting 4-fluorobenzenesulfonyl chloride with ammonia under controlled conditions.

    Formation of the phenylsulfanyl intermediate: The 4-fluorobenzenesulfonamide is then reacted with a thiol compound to form the phenylsulfanyl intermediate.

    Cyclization to form the thiadiazole ring: The phenylsulfanyl intermediate undergoes cyclization with a suitable reagent, such as thiosemicarbazide, to form the 1,3,4-thiadiazole ring.

    Final coupling reaction: The thiadiazole intermediate is then coupled with an acetamide derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-fluorobenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Scientific Research Applications

2-{[2-(4-fluorobenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[2-(4-fluorobenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)sulfonylamino]phenyl]sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F4N4O3S3/c18-10-5-7-11(8-6-10)31(27,28)25-12-3-1-2-4-13(12)29-9-14(26)22-16-24-23-15(30-16)17(19,20)21/h1-8,25H,9H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIRLBMQLSLDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)SCC(=O)NC3=NN=C(S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F4N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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